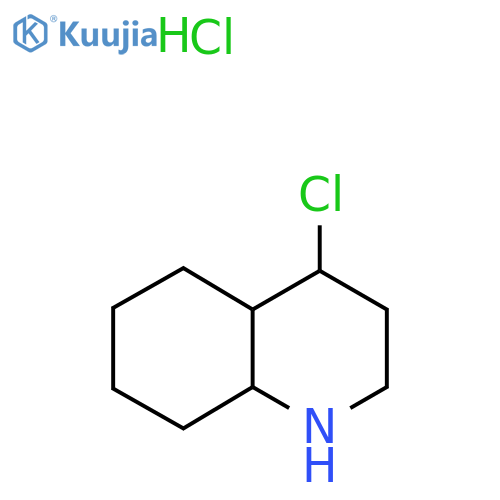Cas no 90436-13-8 (4-Chlorodecahydroquinoline hydrochloride)

90436-13-8 structure
商品名:4-Chlorodecahydroquinoline hydrochloride
CAS番号:90436-13-8
MF:C9H17Cl2N
メガワット:210.143980741501
CID:4919580
4-Chlorodecahydroquinoline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Chlorodecahydroquinoline hydrochloride
- 4-Chloro-decahydro-quinoline hydrochloride
- cis-4-chlorodecahydroquinoline hydrochloride
-
- インチ: 1S/C9H16ClN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h7-9,11H,1-6H2;1H
- InChIKey: WBYZYYUBKGAWJO-UHFFFAOYSA-N
- ほほえんだ: ClC1CCNC2CCCCC21.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 138
- トポロジー分子極性表面積: 12
4-Chlorodecahydroquinoline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242766-1g |
4-Chlorodecahydroquinoline hydrochloride |
90436-13-8 | 97% | 1g |
$648 | 2024-07-20 | |
| Chemenu | CM242766-1g |
4-Chlorodecahydroquinoline hydrochloride |
90436-13-8 | 97% | 1g |
$551 | 2021-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401073-1g |
4-Chlorodecahydroquinoline hydrochloride |
90436-13-8 | 97% | 1g |
¥5259.00 | 2024-04-26 | |
| Crysdot LLC | CD11020876-1g |
4-Chlorodecahydroquinoline hydrochloride |
90436-13-8 | 97% | 1g |
$583 | 2024-07-19 |
4-Chlorodecahydroquinoline hydrochloride 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
3. Book reviews
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
90436-13-8 (4-Chlorodecahydroquinoline hydrochloride) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90436-13-8)4-Chlorodecahydroquinoline hydrochloride

清らかである:99%
はかる:1g
価格 ($):530.0